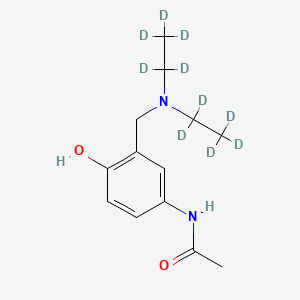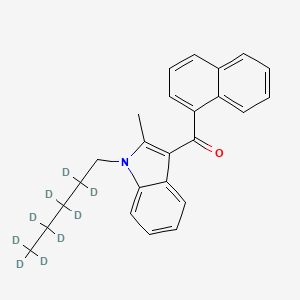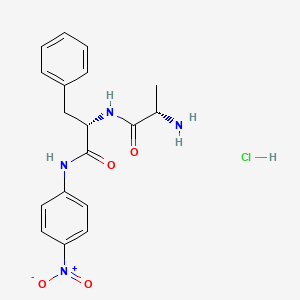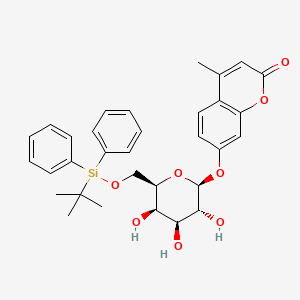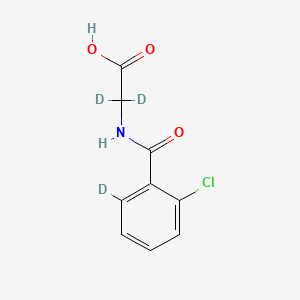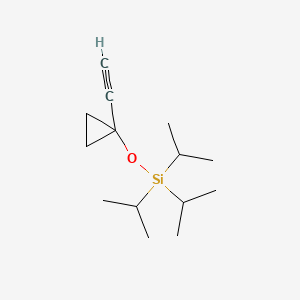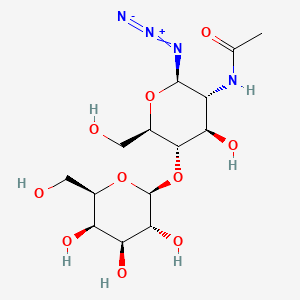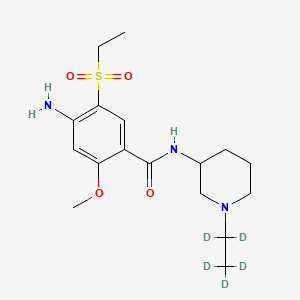
2-脱甲氧基-4-甲氧基乌拉地尔
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Demethoxy-4-methoxy Urapidil is a complex organic compound with a molecular formula of C20H29N5O3. This compound is known for its diverse applications in medicinal chemistry, particularly as an antihypertensive agent . It is a member of the piperazine class of compounds, which are widely studied for their pharmacological properties.
科学研究应用
2-Demethoxy-4-methoxy Urapidil has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
作用机制
Target of Action
2-Demethoxy-4-methoxy Urapidil, also known as 6-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4-dione, is an impurity of Urapidil . The primary targets of this compound are the α1-adrenoceptor and the 5-HT1A receptor .
Mode of Action
2-Demethoxy-4-methoxy Urapidil acts as an antagonist at the α1-adrenoceptor and as an agonist at the 5-HT1A receptor . As an antagonist, it blocks the action of neurotransmitters on the α1-adrenoceptor, while as an agonist, it mimics the action of neurotransmitters at the 5-HT1A receptor .
Biochemical Pathways
The compound’s interaction with its targets leads to a decrease in peripheral vascular resistance . This is achieved through the blockade of α1-adrenoceptors, which are primarily involved in vasoconstriction, and the activation of 5-HT1A receptors, which are involved in vasodilation .
Pharmacokinetics
It’s worth noting that the parent compound, urapidil, is well absorbed orally with a bioavailability of about 70% and a time to peak concentration of about 4 hours .
Result of Action
The primary result of the action of 2-Demethoxy-4-methoxy Urapidil is a reduction in blood pressure . This is achieved through the decrease in peripheral vascular resistance, which results from the compound’s interaction with its targets .
生化分析
Biochemical Properties
It is known to be an impurity of Urapidil, which is an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist. This suggests that 2-Demethoxy-4-methoxy Urapidil may interact with similar enzymes, proteins, and other biomolecules.
Cellular Effects
Molecular Mechanism
准备方法
The synthesis of 2-Demethoxy-4-methoxy Urapidil involves several steps. One common method includes the reaction of N-(o-methoxyphenyl)-N’-(3-aminopropyl)-piperazine with 1,3-dimethyl-4-chlorouracil in the presence of triethylamine. The reaction mixture is boiled for 15 hours, followed by distillation of excess triethylamine. The residue is then dissolved in hydrochloric acid, filtered, and precipitated with ammonium solution. The final product is purified by recrystallization from ethanol .
化学反应分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and acids.
Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various organic solvents. The major products formed depend on the specific reaction conditions but typically include derivatives of the original compound with modified functional groups .
相似化合物的比较
Similar compounds include:
Urapidil: Another piperazine derivative with antihypertensive properties.
Trazodone: An antidepressant that also acts on alpha1-adrenergic receptors.
Naftopidil: Used in the treatment of benign prostatic hyperplasia and also targets alpha1-adrenergic receptors.
What sets 2-Demethoxy-4-methoxy Urapidil apart is its specific structural configuration, which may confer unique pharmacokinetic and pharmacodynamic properties .
属性
IUPAC Name |
6-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O3/c1-22-18(15-19(26)23(2)20(22)27)21-9-4-10-24-11-13-25(14-12-24)16-5-7-17(28-3)8-6-16/h5-8,15,21H,4,9-14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIVWMBBAZRTCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747468 |
Source


|
| Record name | 6-({3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34661-79-5 |
Source


|
| Record name | 6-({3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
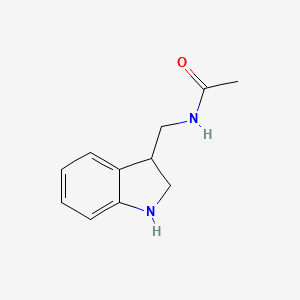
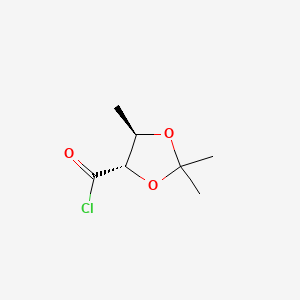

![(4S,5R)-4-(Fluoromethyl)-4,5-dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyloxazole-d3](/img/structure/B587132.png)
![(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol-d3](/img/structure/B587133.png)
